molecular formula C13H10N2OS2 B14185308 2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one CAS No. 918107-96-7

2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one

Cat. No.: B14185308
CAS No.: 918107-96-7
M. Wt: 274.4 g/mol
InChI Key: LRSULAQYORJRHC-UHFFFAOYSA-N
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Description

2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets contributes to its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of both thiazole and phenyl groups enhances its potential for diverse applications in medicinal chemistry and other fields .

Properties

CAS No.

918107-96-7

Molecular Formula

C13H10N2OS2

Molecular Weight

274.4 g/mol

IUPAC Name

2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3-one

InChI

InChI=1S/C13H10N2OS2/c1-9-14-12(8-17-9)10-3-2-4-11(7-10)15-13(16)5-6-18-15/h2-8H,1H3

InChI Key

LRSULAQYORJRHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)N3C(=O)C=CS3

Origin of Product

United States

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